5-Tetradecyne
Overview
Description
5-Tetradecyne is an organic compound with the molecular formula C₁₄H₂₆ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, This compound . It is a hydrocarbon with a linear structure, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Tetradecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form the alkyne.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tetradecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones or carboxylic acids, using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used, such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-tetradecyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
5-Tetradecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying alkyne chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-tetradecyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in cycloaddition reactions, forming cyclic compounds. Its triple bond can also undergo addition reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-Tetradecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Tetradecane: A saturated hydrocarbon with no multiple bonds, making it less reactive than 5-tetradecyne.
1-Tetradecyne: Another alkyne with the triple bond at a different position in the carbon chain.
Uniqueness
This compound is unique due to its specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tetradec-5-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRIRYDVFUEMDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208964 | |
Record name | 5-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-34-2 | |
Record name | 5-Tetradecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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